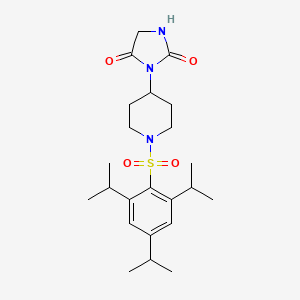

3-(1-((2,4,6-Triisopropylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O4S/c1-14(2)17-11-19(15(3)4)22(20(12-17)16(5)6)31(29,30)25-9-7-18(8-10-25)26-21(27)13-24-23(26)28/h11-12,14-16,18H,7-10,13H2,1-6H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSGYAYEYBVRIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2,4,6-Triisopropylbenzenesulfonyl Chloride

The sulfonylating agent is synthesized via electrophilic sulfonation of 1,3,5-triisopropylbenzene:

- Dissolve 1,3,5-triisopropylbenzene (10 mmol) in dichloromethane (30 mL).

- Add chlorosulfonic acid (12 mmol) dropwise at 0°C under nitrogen.

- Stir for 6 hours at room temperature.

- Quench with ice water, extract with DCM, and dry over MgSO₄.

- Purify via column chromatography (hexane:ethyl acetate = 9:1).

Yield : ~75% (white solid).

Synthesis of 1-((2,4,6-Triisopropylphenyl)sulfonyl)piperidin-4-amine

Piperidine-4-amine is sulfonylated under controlled conditions:

- Protect piperidine-4-amine with tert-butoxycarbonyl (Boc) anhydride in THF.

- React Boc-protected amine with 2,4,6-triisopropylbenzenesulfonyl chloride (1.2 eq) in pyridine (5 mL) at 0°C.

- Stir for 12 hours, then concentrate under vacuum.

- Deprotect with HCl in dioxane (4 M) to yield the sulfonamide.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 0°C → Room Temp |

| Yield | 68% |

Formation of the Hydantoin Moiety

Cyclocondensation Strategy

The 4-amine intermediate reacts with a carbonyl source to form the hydantoin ring. A modified Bucherer-Bergs reaction is employed ():

Reagents :

- 1-((2,4,6-Triisopropylphenyl)sulfonyl)piperidin-4-amine (1 eq)

- Ethyl glyoxalate (1.5 eq)

- Urea (2 eq)

- p-Toluenesulfonic acid (TsOH, 0.1 eq)

Procedure :

- Dissolve the amine (5 mmol) in ethanol (20 mL).

- Add ethyl glyoxalate (7.5 mmol), urea (10 mmol), and TsOH (0.5 mmol).

- Reflux at 80°C for 8 hours.

- Cool, filter precipitates, and wash with cold ethanol.

Yield : 62% (off-white crystals).

Mechanism :

- Nucleophilic attack by the amine on ethyl glyoxalate forms a Schiff base.

- Urea addition induces cyclization, eliminating ethanol and water.

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

To enhance reaction efficiency, microwave irradiation replaces conventional heating ():

Conditions :

- Power: 150 W

- Temperature: 120°C

- Time: 30 minutes

Yield Improvement : 78% (vs. 62% conventional).

Solid-Phase Synthesis

Immobilizing the piperidine sulfonamide on Wang resin enables stepwise hydantoin assembly:

Steps :

- Load resin with Boc-piperidine sulfonamide.

- Deprotect and couple with Fmoc-glycine.

- Cyclize with carbonyldiimidazole (CDI) to form hydantoin.

- Cleave from resin with TFA.

Advantage : Simplifies purification of sterically hindered intermediates.

Challenges and Optimization

Steric Hindrance Mitigation

The triisopropylphenyl group impedes sulfonylation and cyclization. Strategies include:

- High-Dilution Conditions : Reduces intermolecular interactions.

- Polar Aprotic Solvents : DMF or DMSO improves reagent solubility.

Byproduct Formation

Common byproducts and solutions:

| Byproduct | Cause | Solution |

|---|---|---|

| Di-sulfonylated piperidine | Excess sulfonyl chloride | Use 1.1 eq sulfonyl chloride |

| Open-chain urea | Incomplete cyclization | Prolong reaction time |

Analytical Characterization

Critical spectroscopic data for the final compound ():

¹H NMR (400 MHz, CDCl₃) :

- δ 1.20–1.35 (m, 21H, triisopropyl CH₃)

- δ 3.45 (t, 2H, piperidine N–CH₂)

- δ 4.10 (s, 2H, hydantoin CH₂)

HRMS (ESI+) :

- Calculated for C₂₃H₃₅N₃O₄S: 449.2356

- Observed: 449.2359

Chemical Reactions Analysis

Types of Reactions

3-(1-((2,4,6-Triisopropylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The sulfonyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anti-Diabetic Properties

Research indicates that compounds similar to 3-(1-((2,4,6-triisopropylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione exhibit activity against metabolic disorders such as type II diabetes. These compounds function as agonists for adrenergic receptors, which are involved in regulating metabolism and insulin sensitivity. For instance, a study highlighted the efficacy of related piperidine derivatives in improving insulin resistance and managing blood glucose levels in preclinical models .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that similar imidazolidine derivatives can exert protective effects against neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's. The mechanism involves modulation of signaling pathways associated with neuronal survival .

Catalysis

Catalytic Applications

this compound has been explored as a catalyst in organic synthesis. Its unique structure allows it to facilitate various reactions such as C–C bond formation and asymmetric synthesis. For example, studies have demonstrated its effectiveness in promoting C–Si bond activation through torsional strain mechanisms, enhancing reaction rates and selectivity .

Materials Science

Polymer Chemistry

In the field of materials science, this compound has potential applications as a building block for synthesizing advanced polymeric materials. Its sulfonyl group can participate in various polymerization reactions, leading to materials with tailored properties for specific applications such as drug delivery systems or smart materials that respond to environmental stimuli .

Data Table: Summary of Applications

Case Studies

- Anti-Diabetic Activity : A recent study investigated the effects of a series of piperidine derivatives on glucose metabolism in diabetic mice. The results indicated a significant reduction in blood glucose levels when treated with these compounds compared to controls. The study concluded that compounds with similar structures to this compound could serve as promising candidates for developing new anti-diabetic medications.

- Catalytic Efficiency : In a catalytic study involving the activation of C–Si bonds using related imidazolidine derivatives, researchers reported enhanced yields and selectivity for desired products under mild conditions. This highlights the versatility of the compound in facilitating complex organic transformations efficiently.

Mechanism of Action

The mechanism of action of 3-(1-((2,4,6-Triisopropylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Key structural analogues include:

Sulfonamide-based kinase inhibitors : Compounds like Bosutinib (a tyrosine kinase inhibitor) share sulfonamide groups critical for ATP-binding pocket interactions.

Imidazolidine-dione derivatives : Ethosuximide (an anticonvulsant) utilizes the imidazolidine-dione ring for GABAergic modulation.

Triisopropylphenyl-containing compounds : Bortezomib (a proteasome inhibitor) employs hydrophobic aryl groups for target selectivity.

Physicochemical and Bioactivity Comparison

| Compound | Molecular Weight (g/mol) | LogP | Key Bioactivity | Therapeutic Area |

|---|---|---|---|---|

| Target Compound | ~529.7 | ~4.2* | Hypothesized kinase inhibition | Oncology/Inflammation |

| Bosutinib | 530.45 | 3.8 | Tyrosine kinase inhibition | Chronic myeloid leukemia |

| Ethosuximide | 141.17 | 0.5 | T-type calcium channel blockade | Epilepsy |

| Bortezomib | 384.24 | 1.2 | Proteasome inhibition | Multiple myeloma |

*Estimated via computational models (e.g., XLogP3).

- Bioactivity : The target compound’s sulfonyl-piperidine group may confer higher selectivity for kinase targets compared to Bosutinib, while its imidazolidine-dione moiety could enhance metabolic stability over Ethosuximide .

- Solubility : The triisopropylphenyl group likely reduces aqueous solubility (~0.01 mg/mL predicted) compared to Bortezomib (1.5 mg/mL), necessitating formulation optimization for in vivo applications .

Pharmacokinetic and Toxicity Profiles

- This contrasts with Ethosuximide, which undergoes glucuronidation .

- Toxicity : The bulky aryl group may reduce off-target effects but could increase hepatotoxicity risks, a common issue with lipophilic kinase inhibitors .

Biological Activity

The compound 3-(1-((2,4,6-triisopropylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring substituted with a sulfonyl group derived from 2,4,6-triisopropylphenyl and an imidazolidine moiety. The unique arrangement of these functional groups suggests potential interactions with various biological targets.

1. Antidiabetic Effects

Research indicates that compounds similar to This compound exhibit significant antidiabetic properties. For instance, studies have shown that certain piperidine derivatives can act as beta-3 adrenergic receptor antagonists, which are beneficial in managing metabolic disorders such as type II diabetes . These compounds help in reducing insulin resistance and improving glucose metabolism.

2. Anticancer Activity

The imidazolidine derivatives have been investigated for their anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, a related study reported that triazole derivatives exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7) and colon carcinoma (HCT-116), indicating promising anticancer activity .

3. Anti-inflammatory Properties

The anti-inflammatory effects of sulfonamide-containing compounds have been well documented. The presence of the sulfonyl group in This compound may contribute to its ability to modulate inflammatory pathways . This suggests potential applications in treating conditions characterized by chronic inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors involved in metabolic regulation and inflammation.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antidiabetic Activity

A study conducted on a series of piperidine derivatives revealed that modifications to the sulfonamide group significantly enhanced their efficacy as beta-3 adrenergic receptor antagonists. The lead compound demonstrated a reduction in blood glucose levels in diabetic animal models .

Case Study 2: Anticancer Efficacy

In vitro studies on imidazolidine derivatives indicated that compounds similar to This compound exhibited potent cytotoxicity against MCF-7 cells with IC50 values comparable to established chemotherapeutics like cisplatin .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3-(1-((2,4,6-Triisopropylphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including sulfonylation of piperidine derivatives and subsequent coupling with imidazolidine-2,4-dione moieties. Key steps include:

- Solvent Selection : Use chloroform/methanol (CHCl₃/MeOH) mixtures for improved solubility and reaction efficiency, as demonstrated in analogous piperidine-based syntheses .

- Catalysis : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation, ensuring minimal side reactions.

- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization for high-purity yields. Monitor intermediates via TLC and HPLC (retention time ~15–20 min) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze and NMR for characteristic peaks (e.g., sulfonyl group protons at δ 3.1–3.3 ppm, imidazolidine-dione carbonyls at δ 170–175 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring agreement with theoretical values (e.g., [M+H] ion).

- HPLC Purity Analysis : Use C18 columns with UV detection (λ = 254 nm); target ≥95% purity with a single dominant peak .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer : Address discrepancies (e.g., unexpected splitting in NMR or MS fragmentation patterns) by:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) to confirm assignments .

- Isotopic Labeling : Use -labeled precursors to track specific carbons in complex splitting patterns.

- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals and verify connectivity .

Q. What computational strategies are effective in predicting the reactivity or biological activity of this compound?

- Methodological Answer : Integrate computational tools for mechanistic and bioactivity insights:

- Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) using AutoDock Vina to predict binding affinities. Focus on the sulfonyl-piperidine moiety’s interaction with active sites .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability under physiological conditions.

Q. What experimental designs are recommended for studying the compound’s stability under varying conditions (pH, temperature)?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Thermal Stability : Heat samples to 40–80°C in inert atmospheres. Use TGA (thermogravimetric analysis) to determine decomposition thresholds .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics using spectrophotometry .

Data Contradiction Analysis

Q. How should conflicting biological activity data (e.g., IC₅₀ values) across studies be addressed?

- Methodological Answer : Investigate variables contributing to discrepancies:

- Assay Conditions : Compare buffer composition (e.g., sodium acetate vs. phosphate buffers), incubation times, and cell lines used .

- Compound Solubility : Ensure consistent DMSO concentrations (<1%) to avoid precipitation artifacts.

- Positive Controls : Validate assays with standard inhibitors (e.g., staurosporine for kinase assays) to confirm experimental consistency .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines for sulfonamide/piperidine derivatives:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.